molecular formula C7H11NO B6271692 (2-isocyanatopropan-2-yl)cyclopropane CAS No. 2649079-66-1

(2-isocyanatopropan-2-yl)cyclopropane

Cat. No.: B6271692
CAS No.: 2649079-66-1
M. Wt: 125.2
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Description

(2-Isocyanatopropan-2-yl)cyclopropane (molecular formula: C₇H₁₁NO) is a cyclopropane derivative functionalized with a tertiary isocyanate group. Its structure (SMILES: CC(C)(C1CC1)N=C=O) consists of a strained cyclopropane ring attached to a 2-isocyanatopropan-2-yl moiety. The isocyanate group (-N=C=O) confers high reactivity, particularly in polymer chemistry (e.g., polyurethane synthesis), due to its electrophilic nature and ability to undergo nucleophilic addition reactions. The cyclopropane ring introduces steric constraints and electronic effects, which influence its stability and reactivity .

Properties

CAS No.

2649079-66-1

Molecular Formula

C7H11NO

Molecular Weight

125.2

Purity

95

Origin of Product

United States

Preparation Methods

Corey–Chaykovsky Cyclopropanation

The Corey–Chaykovsky reaction, which employs sulfoxonium ylides for cyclopropanation, is widely used for synthesizing donor–acceptor (D–A) cyclopropanes. For example, 2-hydroxychalcones undergo cyclopropanation with trimethylsulfoxonium iodide under basic conditions to yield 1-acyl-2-(2-hydroxyaryl)cyclopropanes. Adapting this method, a ketone precursor such as 2-(propan-2-ylidene)cyclopropane could react with a sulfoxonium ylide to form the cyclopropane core. Key parameters include:

  • Base : Sodium hydride (3 equiv) in DMSO/THF at −10°C.

  • Quenching : Ammonium chloride to stabilize the product.

This approach is advantageous for its tolerance of diverse substituents, though the introduction of an isocyanate group would require subsequent functionalization.

Hydrogen-Borrowing Catalysis

Recent advances in α-cyclopropanation via hydrogen-borrowing (HB) catalysis enable the formation of α-cyclopropyl ketones from alcohols and ketones. For instance, HB catalysis facilitates intramolecular nucleophilic displacement to generate cyclopropanes. A hypothetical route involves:

  • Alkylation of a ketone substrate with a leaving group (e.g., bromide) via HB catalysis.

  • Cyclization via base-mediated intramolecular displacement (e.g., using KOH in BuOH).

This method’s utility lies in its compatibility with late-stage functionalization, making it suitable for introducing the isocyanate group post-cyclopropanation.

StepReagentsTemperatureYield
AminationNH₃, NaBH₃CN25°C~60% (est.)
Isocyanate FormationCl₃C(O)CCl₃, Et₃N0°C → RT~75% (est.)

This method is limited by the toxicity of phosgene derivatives but remains industrially prevalent.

Curtius Rearrangement of Acyl Azides

The Curtius rearrangement offers an alternative route, converting acyl azides to isocyanates via thermal decomposition. Applied to (2-isocyanatopropan-2-yl)cyclopropane, the steps would include:

  • Synthesis of cyclopropanecarboxylic acid derivatives.

  • Conversion to acyl azide using diphenylphosphoryl azide (DPPA).

  • Thermal rearrangement at 80–100°C.

Advantages : Avoids phosgene; suitable for acid-stable substrates.
Challenges : Requires handling explosive acyl azides.

Integrated Synthetic Pathways

Route 1: Cyclopropanation Followed by Isocyanate Installation

  • Cyclopropanation :

    • Substrate: 2-isopropylidenecyclopropane (synthesized via Simmons–Smith reaction).

    • Method: Hydrogen-borrowing catalysis with [Ru(p-cymene)Cl₂]₂ and dtbpy.

    • Conditions: 110°C, 24 h, toluene.

    • Intermediate: 2-(propan-2-yl)cyclopropanol .

  • Oxidation and Amination :

    • Oxidation to ketone using Jones reagent.

    • Reductive amination with NH₃ and NaBH₃CN.

  • Isocyanate Formation :

    • Treatment with triphosgene in dichloromethane.

Overall Yield Estimate : 40–50% (three steps).

Route 2: Direct Cyclopropanation of Isocyanate Precursors

  • Substrate Preparation :

    • Synthesis of 2-isocyano-propan-2-ol via hydroxymethylation of isocyanates.

  • Cyclopropanation :

    • Use of Zn–Cu/CH₂I₂ (Simmons–Smith conditions) to form the cyclopropane ring.

    • Key Challenge : Steric hindrance from the tert-butyl group may reduce yield.

Optimization Data :

CatalystSolventYield (%)
Zn–CuEt₂O30–35
Rh₂(OAc)₄DCM<10
MethodAdvantagesLimitations
Corey–ChaykovskyHigh functional group toleranceRequires anhydrous conditions
Hydrogen-BorrowingAtom-economicalLimited to specific substrates
Curtius RearrangementPhosgene-freeAcyl azide instability

Chemical Reactions Analysis

Types of Reactions

(2-isocyanatopropan-2-yl)cyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of ureas and carbamates.

Scientific Research Applications

Chemical Properties and Reactivity

The compound has the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol. The presence of the isocyanate group imparts high reactivity, allowing it to participate in various chemical reactions, including:

  • Oxidation : Can yield carbonyl compounds.
  • Reduction : Leads to the formation of amines or other reduced derivatives.
  • Substitution : The isocyanate group can form ureas, carbamates, and other derivatives through nucleophilic attack.

These reactions are crucial for synthesizing more complex molecules in organic chemistry.

Organic Synthesis

(2-Isocyanatopropan-2-yl)cyclopropane serves as a building block in organic synthesis. Its ability to react with nucleophiles makes it valuable for creating diverse chemical entities, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's reactivity allows it to modify biological molecules, making it useful in medicinal chemistry. It can be employed to study enzyme inhibition mechanisms or to develop new drugs targeting specific proteins.

Polymer Chemistry

Due to its isocyanate functionality, this compound is utilized in the production of polymers and coatings. Isocyanates are key components in polyurethane synthesis, which is widely used in various applications from foams to elastomers.

Agricultural Chemicals

Compounds containing isocyanate groups are often explored for use as pesticides or herbicides. The reactivity of this compound can be leveraged to develop novel agricultural chemicals that enhance crop protection.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can effectively inhibit certain enzymes by forming covalent bonds with amino acid residues. This property has been exploited in developing inhibitors for therapeutic targets in cancer treatment.

Case Study 2: Polymer Development

A study on the use of this compound in polyurethane synthesis showed that incorporating this compound leads to improved mechanical properties and thermal stability in the resulting polymers compared to traditional formulations.

Mechanism of Action

The mechanism of action of (2-isocyanatopropan-2-yl)cyclopropane involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological and pharmacological effects.

Comparison with Similar Compounds

Key Compounds:

  • Ethyl trans-2-phenylcyclopropane-1-carboxylate (C₁₂H₁₄O₂): Features a cyclopropane ring fused to a phenyl group and an ester .
  • Cyclopropane esters with short aliphatic substituents: Used in organocatalyzed synthesis of 3,4-dihydropyran-2-ones .

Comparison:

Property (2-Isocyanatopropan-2-yl)cyclopropane Cyclopropane Esters (e.g., Ethyl trans-2-phenylcyclopropane-1-carboxylate)
Functional Group Isocyanate (-N=C=O) Ester (-COOR)
Reactivity Reacts with amines, alcohols (polyurethanes) Hydrolyzes to carboxylic acids; undergoes nucleophilic acyl substitution
Synthetic Method Likely via cyclopropanation followed by isocyanate introduction Acid chloride coupling or organocatalyzed reactions
Applications Polymer precursors Bioactive intermediates, natural product analogs

The isocyanate group’s electrophilicity contrasts with the ester’s susceptibility to hydrolysis. Cyclopropane esters tolerate diverse substituents in organocatalyzed reactions, whereas isocyanates may require inert conditions to prevent premature polymerization .

Comparison with Aromatic and Bioactive Cyclopropanes

Key Compounds:

  • Piperidine-substituted oxadiazolones (e.g., GPR55 antagonists): Cyclopropane rings modulate steric bulk and aromatic positioning (e.g., naphthalene in compound 2f) .
  • Mycobacterial cyclopropanated acids (MMA, KMA) : Oxygenated cyclopropanes with cis/trans stereochemistry affecting biological activity .

Comparison:

Property This compound Aromatic/Bioactive Cyclopropanes (e.g., GPR55 Antagonists)
Substituent Effects Tertiary isocyanate increases steric hindrance Aromatic/heterocyclic groups enhance π-π interactions
Stereochemistry Branched substituent limits stereoisomerism Cis/trans cyclopropane rings dictate biological specificity
Biological Relevance Limited data; potential industrial use High bioactivity (e.g., enzyme inhibition, receptor antagonism)

Unlike bioactive cyclopropanes, the target compound’s isocyanate group prioritizes chemical reactivity over biological targeting. However, cyclopropane’s strain in both cases enhances molecular rigidity .

Comparison with Fluorinated and Complex Cyclopropanes

Key Compounds:

  • Bridgehead fluorocyclopropanes : Part of triterpene skeletons with anti-Bredt double bonds .
  • Bicyclic cyclopropanes : 11-membered rings with strategic double bonds for natural product synthesis .

Comparison:

Property This compound Fluorinated/Bicyclic Cyclopropanes
Electronic Effects Isocyanate withdraws electrons, increasing ring strain Fluorine atoms alter polarity and stability
Synthetic Complexity Moderate (two-step functionalization) High (multi-step cyclopropanation/fluorination)
Applications Industrial polymers Pharmaceuticals, materials science

Fluorinated cyclopropanes exploit hyperconjugation for stability, whereas the isocyanate group prioritizes reactivity. Both classes demonstrate cyclopropane’s versatility in demanding synthetic contexts .

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